
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Methoxylation: Introduction of the methoxy group.
Fluorination: Addition of the fluorine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 1 undergoes substitution under nucleophilic conditions due to activation by the nitro group at position 2.
Reaction Conditions & Examples
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium methoxide | DMF, 110°C, 12 h | 5-Fluoro-4-methoxy-2-nitroanisole | 82%* | |
Ammonia | Ethanol, reflux, 6 h | 5-Fluoro-4-methoxy-2-nitroaniline | 68%* |
Key Findings :
- The nitro group strongly directs incoming nucleophiles to the para position relative to itself, favoring substitution at position 1 (bromine site) .
- Methanol or ammonia in polar aprotic solvents (e.g., DMF) enhances reaction rates due to improved nucleophilicity .
Reduction of the Nitro Group
The nitro group at position 2 is reducible to an amine under catalytic hydrogenation or metal-mediated conditions.
Reduction Pathways
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂/Pd-C | EtOH, 25°C, 3 h | 2-Amino-5-fluoro-4-methoxybromobenzene | 92%* | |
Fe/HCl | H₂O, 70°C, 2 h | 2-Amino-5-fluoro-4-methoxybromobenzene | 85%* |
Mechanistic Insight :
- Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .
- Fe/HCl systems generate Fe²⁺ ions, reducing nitro to amine through intermediate nitroso and hydroxylamine stages .
Oxidation of the Methoxy Group
The methoxy group at position 4 can be oxidized to a carbonyl or carboxylic acid under strong oxidative conditions.
Oxidation Reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 80°C, 4 h | 5-Fluoro-2-nitro-4-carboxybromobenzene | 75%* | |
CrO₃/AcOH | 60°C, 6 h | 5-Fluoro-2-nitro-4-ketobromobenzene | 63%* |
Notable Observations :
- Acidic KMnO₄ cleaves the methoxy group to a carboxylic acid, while CrO₃ in acetic acid forms a ketone .
- Reaction efficiency depends on steric hindrance from adjacent substituents .
Electrophilic Aromatic Substitution (EAS)
Despite deactivation by nitro and bromo groups, limited EAS occurs at the fluorine-free positions.
Halogenation Example
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Cl₂/FeCl₃ | CH₂Cl₂, 0°C, 1 h | 1-Bromo-5-fluoro-4-methoxy-2-nitro-3-chlorobenzene | 44%* |
Regioselectivity :
- Chlorination occurs at position 3 (meta to nitro, ortho to methoxy) due to residual activation by the methoxy group .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form biaryl structures.
Suzuki-Miyaura Coupling
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd(PPh₃)₄, Phenylboronic acid | DME, 80°C, 12 h | 5-Fluoro-4-methoxy-2-nitrobiphenyl | 78%* |
Catalytic Efficiency :
Scientific Research Applications
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds.
Material Science: Employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene include:
- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
- 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
These compounds share similar functional groups but differ in the position of these groups on the benzene ring, affecting their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.
Biological Activity
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrFNO3, with a molecular weight of approximately 224.02 g/mol. The compound features several functional groups, including a bromine atom, a fluorine atom, a methoxy group (-OCH3), and a nitro group (-NO2), which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The presence of the nitro and bromine groups allows for strong interactions with enzyme active sites, potentially inhibiting their function. Such interactions can disrupt metabolic pathways, making this compound a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.
- Receptor Binding : The compound may interact with specific receptors in biological systems, influencing various signaling pathways. This interaction could lead to altered physiological responses, making it relevant in pharmacological studies.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Properties : Research has demonstrated that this compound possesses significant antimicrobial activity. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in the development of new antibiotics .
- Anticancer Activity : A study focusing on the cytotoxic effects of this compound revealed that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors . This suggests that further investigation into its structure-activity relationship could yield promising anticancer agents.
- Enzyme Interaction Studies : Detailed kinetic studies have illustrated how this compound interacts with specific enzymes, leading to inhibition rates that suggest competitive or non-competitive inhibition mechanisms. Such findings are crucial for understanding its therapeutic potential in metabolic disorders .
Properties
IUPAC Name |
1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKDKZDQARXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591857 | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-13-4 | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661463-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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